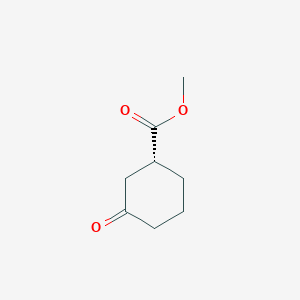
Methyl (1R)-3-oxocyclohexane-1-carboxylate
概要
説明
Methyl (1R)-3-oxocyclohexane-1-carboxylate, also known as 2-methylcyclohexanecarboxylic acid, is a cyclic carboxylic acid with a molecular formula of C7H12O2. It is a white crystalline solid that is insoluble in water, but soluble in various organic solvents. It is used in a number of industrial applications, including the synthesis of pharmaceuticals and agricultural chemicals. It has also been used in research studies to investigate the biological activities of various compounds.
科学的研究の応用
Methyl (1R)-3-oxocyclohexane-1-carboxylate has been used in a number of scientific research applications. It has been used as a model compound for the study of the effects of carboxylic acids on the activity of enzymes, such as cytochrome P450. It has also been used to study the effects of carboxylic acids on the binding of drugs to their receptors. Additionally, it has been used to study the effects of carboxylic acids on the structure and function of proteins.
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which share some structural similarities, have been reported to possess various biological activities, suggesting a potential interaction with multiple targets .
Biochemical Pathways
For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that methyl (1R)-3-oxocyclohexane-1-carboxylate might also interact with similar biochemical pathways.
Result of Action
Related compounds have been reported to exhibit various biological activities, suggesting that this compound might also have diverse effects at the molecular and cellular levels .
実験室実験の利点と制限
Methyl (1R)-3-oxocyclohexane-1-carboxylate has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of organic solvents. Additionally, it has a low toxicity and can be used in a wide range of applications. However, it is not soluble in water, which can limit its use in some experiments.
将来の方向性
There are a number of potential future directions for the use of methyl (1R)-3-oxocyclohexane-1-carboxylate. It could be used in further studies to investigate the effects of carboxylic acids on the activity of enzymes. Additionally, it could be used in studies to investigate the effects of carboxylic acids on the binding of drugs to their receptors. Other potential applications include the study of the effects of carboxylic acids on the structure and function of proteins, as well as the study of the effects of carboxylic acids on metabolic pathways.
特性
IUPAC Name |
methyl (1R)-3-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEFSJWFUPHVPY-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B6308842.png)
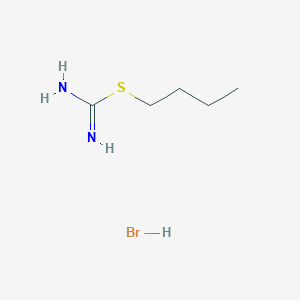
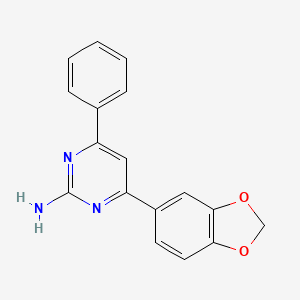
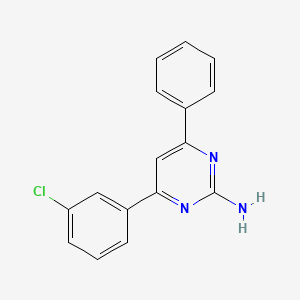
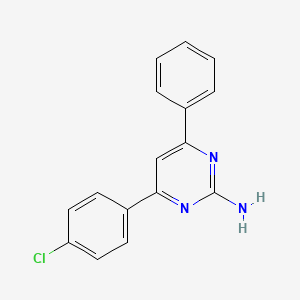
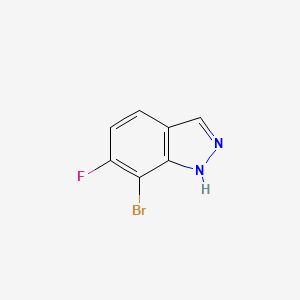
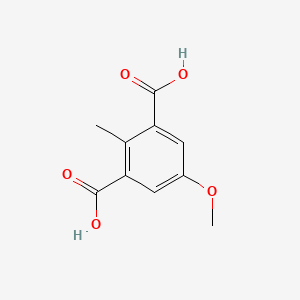
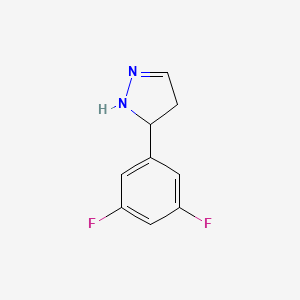
![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)

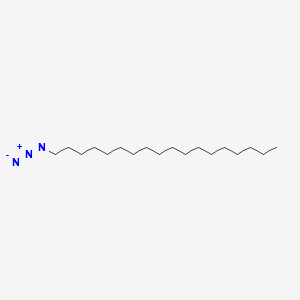
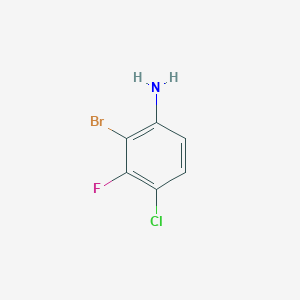
![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)
